molecular formula C9H13Li2N2O15P3 B12369675 Uridine triphosphate-15N2 (dilithium)

Uridine triphosphate-15N2 (dilithium)

Cat. No.: B12369675
M. Wt: 498.0 g/mol
InChI Key: OUFREPIBZXXUHS-BXRRZPCLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine triphosphate-15N2 (dilithium) involves the incorporation of nitrogen-15 into the uridine triphosphate molecule. This process typically starts with the synthesis of uridine, followed by the phosphorylation of uridine to form uridine monophosphate, uridine diphosphate, and finally uridine triphosphate. The nitrogen-15 labeling is introduced during the synthesis of uridine .

Industrial Production Methods

Industrial production of uridine triphosphate-15N2 (dilithium) involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Uridine triphosphate-15N2 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Phosphorylating Agents: Such as ATP and other nucleotide triphosphates.

    Hydrolyzing Agents: Such as water and specific enzymes like phosphatases.

    Nucleophiles: Such as amines and thiols.

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and various substituted uridine derivatives .

Scientific Research Applications

Uridine triphosphate-15N2 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

Uridine triphosphate-15N2 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and intracellular signaling. The compound regulates pancreatic functions by modulating the activity of channels, transporters, and signaling molecules. It also influences cell proliferation and differentiation through its interaction with specific receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Uridine triphosphate-13C9 (dilithium): Another isotope-labeled uridine triphosphate with carbon-13 labeling.

    Uridine triphosphate-d13 (dilithium): A deuterium-labeled uridine triphosphate.

    Uridine triphosphate-13C9, 15N2 (sodium): A compound labeled with both carbon-13 and nitrogen-15

Uniqueness

Uridine triphosphate-15N2 (dilithium) is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studies involving nitrogen metabolism and tracing nitrogen-containing compounds in biological systems. This specificity allows for more precise and accurate measurements in various research applications .

Properties

Molecular Formula

C9H13Li2N2O15P3

Molecular Weight

498.0 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i10+1,11+1;;

InChI Key

OUFREPIBZXXUHS-BXRRZPCLSA-L

Isomeric SMILES

[Li+].[Li+].C1=C[15N](C(=O)[15NH]C1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

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